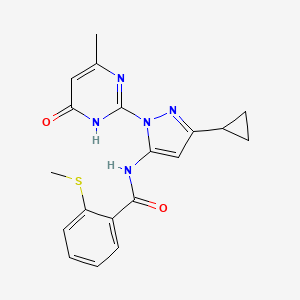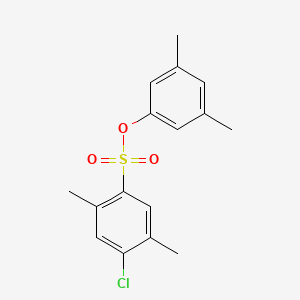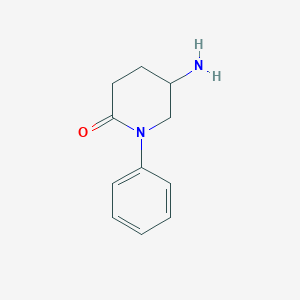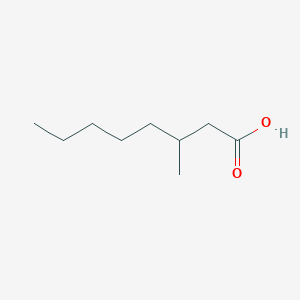![molecular formula C17H20N8O B2743898 2-{[1-(6-methylpyrimidin-4-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one CAS No. 2195940-88-4](/img/structure/B2743898.png)
2-{[1-(6-methylpyrimidin-4-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-{[1-(6-methylpyrimidin-4-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C17H20N8O and its molecular weight is 352.402. The purity is usually 95%.
BenchChem offers high-quality 2-{[1-(6-methylpyrimidin-4-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[1-(6-methylpyrimidin-4-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Properties
A study by Yengoyan et al. (2020) focused on the synthesis of novel derivatives of 6-methylpyrimidine-4-ol, which includes structures related to the compound . These derivatives demonstrated pronounced stimulating action on plant growth, with activities ranging from 60-93% compared to heteroauxin, showcasing their potential in agricultural applications (Yengoyan et al., 2020).
Anticancer and Antimicrobial Activities
Research by Parveen et al. (2017) developed substituted 2-amino-7-((6-(4-(2-hydroxyethyl) piperazin-1-yl)-2-methylpyrimidin-4-yl)oxy)-4-phenyl-4H-chromene-3-carbonitriles and related compounds. These were evaluated for cytotoxic activities against human breast cancer cell lines and human embryonic kidney cells. Certain compounds exhibited significant anti-proliferative activities, indicating their potential in cancer research (Parveen et al., 2017).
Antihistaminic and Anti-inflammatory Properties
Gyoten et al. (2003) synthesized compounds exhibiting both antihistaminic activity and an inhibitory effect on eosinophil infiltration, indicating potential applications in treating allergic reactions and inflammation (Gyoten et al., 2003).
Heterocyclic Chemistry and Drug Development
A variety of studies have focused on the synthesis and evaluation of pyrimidine derivatives for their biological activities, including antimicrobial, antitumor, and enzyme inhibition properties. These works underscore the versatility of pyrimidine-based compounds in medicinal chemistry and drug development. For instance, Said et al. (2004) explored thiazolopyrimidines as potential antimicrobial and antitumor agents, revealing some compounds' promising antimicrobial activity (Said et al., 2004).
Enzyme Inhibition and Pharmacological Applications
Asghari et al. (2015) designed and synthesized compounds as potential inhibitors of 15-lipo-oxygenase, highlighting the role of pyrimidine derivatives in developing new therapeutic agents targeting specific enzymes involved in disease pathways (Asghari et al., 2015).
properties
IUPAC Name |
2-[[1-(6-methylpyrimidin-4-yl)piperidin-4-yl]methyl]-6-(1,2,4-triazol-1-yl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N8O/c1-13-8-16(20-11-19-13)23-6-4-14(5-7-23)9-24-17(26)3-2-15(22-24)25-12-18-10-21-25/h2-3,8,10-12,14H,4-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPOWDWFGGPQLLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)N2CCC(CC2)CN3C(=O)C=CC(=N3)N4C=NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[1-(6-methylpyrimidin-4-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-bromo-2,6-dimethylphenoxy)-N-[4-(morpholin-4-yl)phenyl]acetamide](/img/structure/B2743816.png)
![N-[4-(difluoromethoxy)phenyl]-2-methylpiperidine-1-carbothioamide](/img/structure/B2743817.png)


![N-[4-(1H-benzimidazol-2-yl)phenyl]-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B2743823.png)
![[1-(Pyridin-2-ylmethyl)piperidin-3-yl]methanol dihydrochloride](/img/no-structure.png)

![1-[(2,4-Dichlorophenyl)methyl]-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2743829.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one](/img/structure/B2743830.png)
![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-cyanobenzamide](/img/structure/B2743831.png)
![Dispiro[3.1.3(6).1(4)]decan-2-ylmethanamine hydrochloride](/img/structure/B2743832.png)
![6-methyl-2-(methylthio)-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2743836.png)
